molecular formula C5H2ClIOS B6180682 5-chloro-3-iodothiophene-2-carbaldehyde CAS No. 2613383-58-5

5-chloro-3-iodothiophene-2-carbaldehyde

Cat. No. B6180682
CAS RN: 2613383-58-5
M. Wt: 272.5
InChI Key:
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Description

5-chloro-3-iodothiophene-2-carbaldehyde is a chemical compound used in scientific research . It is a versatile material that exhibits perplexing properties and its burstiness allows for diverse applications in various fields, including organic synthesis and material science.


Synthesis Analysis

Thiophene derivatives, such as 5-chloro-3-iodothiophene-2-carbaldehyde, can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of 5-chloro-3-iodothiophene-2-carbaldehyde is 272.49 .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

5-chloro-3-iodothiophene-2-carbaldehyde is a beige crystal with a melting point of 103–104°C (hexane). Its IR spectrum, ν, cm –1 is: 834, 1209, 1412, 1643, 1758, 2840, 3082. Its 1 H NMR spectrum, δ, ppm is: 7.24 (1H, s, H-4); 9.87 (1H, s, CHO). Its 13 C NMR spectrum (151 MHz), δ, ppm is: 86.5; 133.8; 138.4; 141.4; 180.0 .

Mechanism of Action

While the specific mechanism of action for 5-chloro-3-iodothiophene-2-carbaldehyde is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for a similar compound, Iodothiophene, indicates that it is a combustible liquid that is harmful if swallowed. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-chloro-3-iodothiophene-2-carbaldehyde are not mentioned in the search results, it’s worth noting that thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-iodothiophene-2-carbaldehyde involves the introduction of a chloro group and an aldehyde group onto a 3-iodothiophene ring.", "Starting Materials": [ "3-iodothiophene", "Chlorine gas", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "3-iodothiophene is reacted with chlorine gas in the presence of sodium hydroxide to introduce a chlorine atom onto the thiophene ring.", "The resulting 5-chlorothiophene is then reacted with acetic acid and sodium borohydride to reduce the chlorine atom to a chloride group.", "The 5-chloro-3-iodothiophene is then reacted with acetic anhydride and pyridine to introduce an acetyl group onto the iodine atom.", "The resulting intermediate is then oxidized with sulfuric acid to introduce an aldehyde group onto the thiophene ring.", "The crude product is then purified by recrystallization from a mixture of water and sodium chloride." ] }

CAS RN

2613383-58-5

Molecular Formula

C5H2ClIOS

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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